molecular formula C11H15BrN2 B14402210 1-Methyl-3-(prop-2-en-1-yl)-2,3-dihydro-1H-benzimidazol-1-ium bromide CAS No. 88346-06-9

1-Methyl-3-(prop-2-en-1-yl)-2,3-dihydro-1H-benzimidazol-1-ium bromide

Cat. No.: B14402210
CAS No.: 88346-06-9
M. Wt: 255.15 g/mol
InChI Key: FNVYGFFBNDSTET-UHFFFAOYSA-N
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Description

1-Methyl-3-(prop-2-en-1-yl)-2,3-dihydro-1H-benzimidazol-1-ium bromide is a synthetic organic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are commonly used in medicinal chemistry. This particular compound features a benzimidazole core with a methyl group and a prop-2-en-1-yl substituent, making it a unique and interesting molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-3-(prop-2-en-1-yl)-2,3-dihydro-1H-benzimidazol-1-ium bromide typically involves the alkylation of a benzimidazole derivative. One common method is the reaction of 1-methyl-2,3-dihydro-1H-benzimidazole with an appropriate allyl bromide under basic conditions. The reaction is usually carried out in a polar solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the alkylation process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

1-Methyl-3-(prop-2-en-1-yl)-2,3-dihydro-1H-benzimidazol-1-ium bromide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the benzimidazole ring to its dihydro form.

    Substitution: The allyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles like thiols, amines, or halides can react with the allyl group under basic or acidic conditions.

Major Products Formed

    Oxidation: N-oxides of the benzimidazole ring.

    Reduction: Dihydrobenzimidazole derivatives.

    Substitution: Various substituted benzimidazole derivatives depending on the nucleophile used.

Scientific Research Applications

1-Methyl-3-(prop-2-en-1-yl)-2,3-dihydro-1H-benzimidazol-1-ium bromide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and antiviral agent.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 1-Methyl-3-(prop-2-en-1-yl)-2,3-dihydro-1H-benzimidazol-1-ium bromide involves its interaction with specific molecular targets. The benzimidazole core can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the function of certain enzymes involved in microbial growth, leading to its antimicrobial effects. The prop-2-en-1-yl group can enhance the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Similar Compounds

    1-Methylbenzimidazole: Lacks the prop-2-en-1-yl group, resulting in different chemical and biological properties.

    3-Allylbenzimidazole: Similar structure but without the methyl group, affecting its reactivity and applications.

    2,3-Dihydro-1H-benzimidazole: The absence of both the methyl and allyl groups makes it less versatile.

Uniqueness

1-Methyl-3-(prop-2-en-1-yl)-2,3-dihydro-1H-benzimidazol-1-ium bromide is unique due to the presence of both the methyl and prop-2-en-1-yl groups, which confer distinct chemical reactivity and biological activity. This combination allows for a broader range of applications and enhances its potential as a versatile compound in various fields.

Properties

CAS No.

88346-06-9

Molecular Formula

C11H15BrN2

Molecular Weight

255.15 g/mol

IUPAC Name

1-methyl-3-prop-2-enyl-1,2-dihydrobenzimidazol-1-ium;bromide

InChI

InChI=1S/C11H14N2.BrH/c1-3-8-13-9-12(2)10-6-4-5-7-11(10)13;/h3-7H,1,8-9H2,2H3;1H

InChI Key

FNVYGFFBNDSTET-UHFFFAOYSA-N

Canonical SMILES

C[NH+]1CN(C2=CC=CC=C21)CC=C.[Br-]

Origin of Product

United States

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